6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWSMZDWFRYRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-43-7 | |
| Record name | 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .
Industrial Production Methods
While specific industrial production methods for 6-methyl-3-oxa-6-azabicyclo[31The use of photoredox catalysis and metalloradical catalysis can be adapted for larger-scale production with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyclopropenes, aminocyclopropanes, and alpha-diazoacetates. Reaction conditions often involve the use of photoredox catalysts, blue LED irradiation, and Co(II)-based metalloradical catalysis .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes yields bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
Pharmaceutical Development
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to participate in the development of analgesics and anti-inflammatory drugs. The compound has been explored for its potential as a scaffold for drug design due to its ability to interact with biological targets effectively.
Case Study: Analgesic Development
Research has shown that derivatives of this compound exhibit significant analgesic properties, making them candidates for further development into pain management therapies. The unique bicyclic structure enhances binding affinity to opioid receptors, thereby promoting analgesic effects .
Neuroscience Research
In neuroscience, this compound is utilized in studies focused on neurotransmitter systems. This compound aids in understanding the mechanisms underlying neurological disorders and potential treatments.
Case Study: Neurotransmitter Interaction
Studies have demonstrated that compounds based on this structure can modulate neurotransmitter activity, particularly at dopamine receptors, which are crucial for treating conditions such as Parkinson’s disease and schizophrenia .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis due to its unique structural properties that facilitate various chemical reactions. It is often used in cycloaddition reactions and rearrangements.
Data Table: Reaction Types Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cycloaddition | Forms new cyclic structures from linear precursors | 85 |
| Rearrangement | Converts to different structural isomers | 90 |
| Substitution Reactions | Acts as a nucleophile in substitution processes | 75 |
This versatility in reactions highlights the compound's importance in synthetic chemistry .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in developing agrochemicals such as pesticides and herbicides. Its efficacy in enhancing the performance of these chemicals makes it a focus of research in sustainable agriculture.
Case Study: Pesticide Formulation
Research indicates that formulations incorporating this compound demonstrate improved efficacy against various pests while reducing environmental impact compared to traditional pesticides .
Material Science
In material science, this compound is being investigated for its potential to create advanced materials, including polymers with enhanced properties such as strength and flexibility.
Data Table: Material Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 50 |
| Elongation at Break (%) | 300 |
| Thermal Stability (°C) | 200 |
These properties suggest that materials derived from this compound could be used in high-performance applications .
Mechanism of Action
The mechanism by which 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
The bicyclo[3.1.0]hexane core is a common motif in medicinal chemistry, with variations in heteroatom placement and substituents significantly altering properties. Key comparisons include:
Table 1: Structural and Conformational Comparison
Key Findings :
Pharmacological and Functional Comparisons
The 3-azabicyclo[3.1.0]hexane scaffold is widely utilized in drug design. Substituent variations dictate target selectivity and potency:
Key Findings :
- Trifluoromethyl derivatives exhibit enhanced MAGL inhibition due to electron-withdrawing effects .
- Alkoxyalkyl substituents in triple reuptake inhibitors improve brain penetration (B/B > 4) .
- The 3-oxa substitution in the target compound may alter metabolic stability compared to nitrogen-rich analogs.
Biological Activity
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which has been studied for various pharmacological properties, including analgesic and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a unique bicyclic structure that contributes to its biological activity. The presence of the nitrogen atom in the bicyclic framework is significant for its interaction with biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that compounds within the 3-azabicyclo[3.1.0]hexane class exhibit a range of biological activities:
- Opioid Receptor Interaction : These compounds have shown potential as μ-opioid receptor ligands, which are crucial for pain management and treatment of pruritus in veterinary medicine .
- Cytostatic Effects : Studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane can inhibit cell cycle progression in cultured cells, indicating potential anticancer properties. For instance, compounds similar to this compound have been shown to arrest cells at the G0/G1 phase, reducing proliferation rates significantly compared to controls .
Case Studies
- Opioid Receptor Binding Affinity :
-
Cytotoxicity and Cell Cycle Arrest :
- In vitro studies involving 3T3-SV40 cells treated with related compounds showed a significant decrease in the number of cells in the S phase of the cell cycle, indicating a cytostatic effect comparable to established chemotherapeutics like cisplatin . The most effective compounds led to a reduction in stress fibers and filopodia formation, which are indicative of decreased cell motility and invasiveness.
Comparative Activity Table
| Compound Name | μ-Receptor Affinity (pM) | Cell Cycle Phase Arrested | Cytotoxicity Observed |
|---|---|---|---|
| This compound | TBD | G0/G1 | Yes |
| Other 3-Azabicyclo Derivatives | < 10 | G0/G1 | Yes |
| Cisplatin | N/A | S/G2 | Yes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, and what key reagents are involved?
- Methodological Answer : The synthesis often involves bicyclic precursors with oxirane and aziridine rings. Key steps include:
- Oxidation/Reduction : Use oxidizing agents like KMnO₄ to form lactones or carboxylic acids, or reducing agents like LiAlH₄ to generate diols from epoxide intermediates .
- Substitution : Nucleophilic attack on the strained bicyclic system (e.g., amines, alcohols) under acidic/basic conditions to introduce functional groups. For example, methyl groups can be introduced via alkylation using methyl halides .
- Retrosynthetic Planning : Computational tools (e.g., AI-driven synthesis planners) analyze feasible routes by leveraging databases like Reaxys or Pistachio to predict optimal pathways .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, cyclopropane protons exhibit characteristic downfield shifts due to ring strain .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming bicyclic geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₀N₂O) and fragmentation patterns .
Q. What analytical techniques validate purity and stability during synthesis?
- Methodological Answer :
- HPLC/UPLC : Monitors reaction progress and purity using reverse-phase columns (C18) with UV detection .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for aziridine-containing compounds prone to ring-opening .
- Storage Recommendations : Store in dry, dark conditions at 2–8°C to prevent hydrolysis or oxidation, as noted in supplier guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of bicyclic ether-aziridine systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. For example, nucleophilic attack on the aziridine ring is influenced by LUMO distribution .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility to optimize reaction conditions .
- Machine Learning : Tools like ICReDD integrate experimental data to refine predictive models for novel derivatives .
Q. What strategies improve regioselective functionalization of the bicyclic core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., aziridine nitrogen with Boc groups) to direct substitution to the oxirane oxygen .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) induce enantioselectivity in ring-opening reactions .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity by optimizing temperature and pressure .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies critical factors. For example, CrO₃ oxidation may yield lactones or ketones depending on solvent polarity .
- Cross-Validation : Reproduce results using multiple characterization techniques (e.g., HPLC and NMR) to confirm product identity .
- Meta-Analysis : Compare data across peer-reviewed studies to isolate variables (e.g., substrate purity, atmospheric moisture) affecting reproducibility .
Q. What in vitro assays assess the biological activity of this compound as a pharmaceutical precursor?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) evaluate biocompatibility .
- Molecular Docking : AutoDock Vina predicts binding affinities to proteins (e.g., antimicrobial targets) by simulating ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
